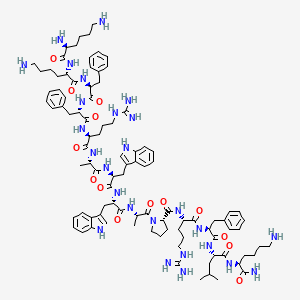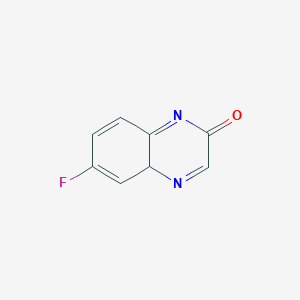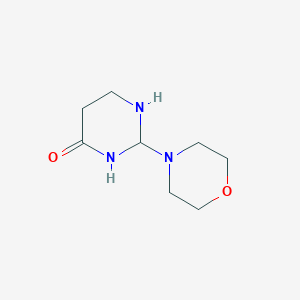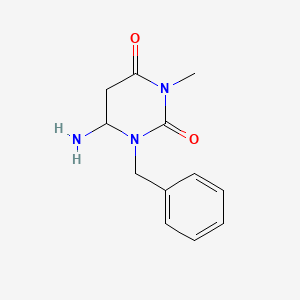![molecular formula C15H20N2O9 B12361865 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate involves several steps. One common method includes the acetylation of uridine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Hydrolysis: Uridine derivatives and acetic acid.
Oxidation: Oxidized uridine derivatives.
Substitution: Substituted uridine derivatives.
科学研究应用
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate involves its conversion to active uridine derivatives within the body . These derivatives can then participate in various biochemical pathways, including nucleic acid synthesis and repair . The compound’s molecular targets include enzymes involved in nucleoside metabolism, such as kinases and polymerases .
相似化合物的比较
Similar Compounds
2’,3’,5’-Tri-O-acetyluridine: Another acetylated uridine derivative with similar chemical properties.
Uridine triacetate: Used in the treatment of genetic disorders and as a protective agent against chemotherapy toxicity.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity . Its ability to undergo selective hydrolysis and oxidation makes it a valuable compound in synthetic chemistry and biochemical research .
属性
分子式 |
C15H20N2O9 |
|---|---|
分子量 |
372.33 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H20N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h10,12-14H,4-6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 |
InChI 键 |
RVNHCJRJYBHOIA-FMKGYKFTSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2CCC(=O)NC2=O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)


![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)


![(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxylic acid](/img/structure/B12361830.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
